2-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2S |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
2-(pyrrolidin-2-ylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C10H14N2S/c1-2-6-12-10(5-1)13-8-9-4-3-7-11-9/h1-2,5-6,9,11H,3-4,7-8H2 |
InChI Key |
XTFVPDZFDWIBDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CSC2=CC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Pyrrolidin 2 Ylmethylsulfanyl Pyridine and Its Derivatives
Stereoselective Synthesis from Chiral Precursors
The synthesis of specific stereoisomers of 2-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine necessitates the use of chiral starting materials and stereocontrolled reaction sequences. This approach is critical for applications where a single enantiomer is required, such as in asymmetric catalysis.
A notable example of stereoselective synthesis is the preparation of (S)-2-(Pyrrolidinium-2-ylmethylsulfanyl)pyridinium dibromide, which begins with the naturally occurring chiral amino acid, L-proline. nih.gov This method ensures the final product retains the desired (S)-configuration originating from the starting material.
The synthesis involves a two-step process:
Formation of the Chiral Intermediate : L-proline is first converted into the key intermediate, (S)-(+)-2-bromomethylpyrrolidine hydrobromide. This transformation is achieved through the reduction of the carboxylic acid group of L-proline using a reducing agent like sodium borohydride (B1222165) (NaBH₄), followed by bromination of the resulting alcohol with phosphorus tribromide (PBr₃). nih.gov
Thioether Linkage Formation : The chiral (S)-(+)-2-bromomethylpyrrolidine hydrobromide is then reacted with 2-mercaptopyridine (B119420) in a suitable solvent, such as acetonitrile (B52724) (MeCN). This reaction forms the desired thioether linkage, yielding the final product, (S)-2-(Pyrrolidinium-2-ylmethylsulfanyl)pyridinium dibromide, as a hydrobromide salt. nih.gov
The resulting compound consists of two ionic pairs, with the pyrrolidine (B122466) ring exhibiting an envelope conformation. nih.govnih.gov The chiral center at the C1 position maintains the expected S conformation derived from L-proline. nih.gov
Table 1: Synthesis of (S)-2-(Pyrrolidinium-2-ylmethylsulfanyl)pyridinium Dibromide
| Step | Reactants | Reagents | Product | Reference |
| 1 | L-Proline | 1. NaBH₄2. PBr₃ | (S)-(+)-2-Bromomethylpyrrolidine hydrobromide | nih.gov |
| 2 | (S)-(+)-2-Bromomethylpyrrolidine hydrobromide, 2-Mercaptopyridine | MeCN | (S)-2-(Pyrrolidinium-2-ylmethylsulfanyl)pyridinium dibromide | nih.gov |
The broader strategy for the stereocontrolled synthesis of pyrrolidine derivatives relies heavily on the use of chiral precursors and intermediates. mdpi.com Proline, 4-hydroxyproline, and their derivatives are common starting points for introducing a pre-formed chiral pyrrolidine ring into a target molecule. mdpi.com
Several advanced methods are employed to generate densely substituted, chiral pyrrolidine rings:
[3+2] Cycloaddition Reactions : One powerful technique is the 1,3-dipolar cycloaddition between azomethine ylides and various dipolarophiles. acs.org This method can create up to four stereogenic centers in a single step. For instance, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, often catalyzed by silver carbonate (Ag₂CO₃), yields highly substituted pyrrolidines with excellent diastereoselectivity. The (S)-configuration of the sulfinyl group can direct the formation of a specific absolute configuration in the final pyrrolidine product. acs.org
Memory of Chirality : Another approach involves leveraging the "memory of chirality" in intramolecular reactions. Chiral α-amino acid derivatives can be used to create pyrrolidine rings with a quaternary stereocenter, where the initial chirality is preserved through transient, axially chiral enolate intermediates. lookchem.com
These methodologies provide a versatile toolkit for chemists to synthesize a wide array of optically pure pyrrolidine intermediates, which are essential building blocks for complex chiral molecules. mdpi.com
General Synthetic Routes for Pyrrolidine-Pyridine Thioether Linkages
The formation of the thioether bond connecting the pyrrolidine and pyridine (B92270) rings is a crucial step in the synthesis of the target compound. Various general methods have been developed to achieve this linkage and to construct the heterocyclic moieties themselves.
A direct and widely used method for creating the pyrrolidine-pyridine thioether linkage is the nucleophilic substitution reaction between 2-mercaptopyridine (or its thiolate form) and a pyrrolidine derivative bearing a suitable leaving group. nih.gov
In this reaction, the sulfur atom of 2-mercaptopyridine acts as a nucleophile, attacking an electrophilic carbon on the pyrrolidine ring. A common substrate for this reaction is a 2-(halomethyl)pyrrolidine, such as 2-bromomethylpyrrolidine. nih.gov The reaction proceeds via an Sₙ2 mechanism, resulting in the displacement of the halide and the formation of the C-S bond.
This synthetic approach is robust and can be applied to various substituted pyrrolidines, making it a versatile method for generating a library of this compound derivatives.
An innovative approach to synthesizing the pyrrolidine ring involves the skeletal rearrangement or ring contraction of more readily available pyridine structures. osaka-u.ac.jpbohrium.comresearchgate.net This strategy is valuable as it transforms abundant and inexpensive pyridines into the more complex pyrrolidine framework. osaka-u.ac.jpnih.gov
A recently developed method involves a photo-promoted ring contraction of pyridines using a silylborane reagent. osaka-u.ac.jpnih.gov This reaction proceeds through several key intermediates, including a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide, ultimately affording a pyrrolidine derivative with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.gov These products serve as versatile synthons that can be further modified to yield various functionalized pyrrolidines. osaka-u.ac.jp The reaction demonstrates broad substrate scope and high functional group compatibility. osaka-u.ac.jpnih.gov
Table 2: Photo-Promoted Ring Contraction of Pyridines
| Starting Material | Reagent | Conditions | Product Type | Reference |
| Pyridine | Silylborane | Photochemical (e.g., 365 nm) | 2-Azabicyclo[3.1.0]hex-3-ene derivative | osaka-u.ac.jpresearchgate.net |
Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of heterocyclic synthesis. In the context of pyridine-sulfur systems, [3+2] annulation reactions are particularly relevant. chim.it These reactions can be used to construct five-membered heterocyclic rings. For instance, the annulation of pyridinium (B92312) ylides with nitroalkenes has been explored as a route to synthesize indolizine (B1195054) derivatives. chim.it
While not a direct synthesis of the thioether linkage, these annulation strategies are crucial for building the complex heterocyclic scaffolds that may be part of more elaborate derivatives. For example, pyridine-dicarboxylates can be condensed with other reagents to form fused systems like quinolines and isoquinolines through annulation. rsc.org Such strategies highlight the modular nature of heterocyclic synthesis, where different fragments can be assembled to create complex molecular architectures.
Catalytic Approaches in the Synthesis of Related Pyridine-Sulfur Ligands
The creation of the thioether linkage in pyridine-sulfur ligands is often accomplished using transition metal catalysis, which offers efficient and selective bond formation. Palladium and copper-based systems are particularly prominent in this field.
A significant challenge in these reactions is the propensity of the sulfur atom to coordinate strongly with the metal catalyst, potentially leading to catalyst poisoning and inactivation. nih.gov Furthermore, many catalytic C-H functionalization reactions require oxidative conditions, which can unintentionally oxidize the sensitive sulfide (B99878) group to sulfoxides or sulfones. nih.govacs.org Overcoming these obstacles has been a key focus of methodological development.
Palladium-Catalyzed C-H Functionalization:
Palladium catalysis has been effectively used for the direct C-H functionalization of pyridyl sulfides. nih.gov In these reactions, the pyridine nitrogen atom acts as a directing group, guiding the catalyst to activate a specific C-H bond, typically at the ortho-position of an aryl group attached to the sulfur. nih.govresearchgate.net By carefully selecting the solvent and reaction conditions, it is possible to achieve C-H halogenation or acetoxylation while completely avoiding the oxidation of the sulfur atom. nih.govacs.org For instance, the use of palladium(II) acetylacetonate (B107027) (Pd(acac)₂) with oxidants like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) in chlorobenzene (B131634) can yield halogenated pyridyl sulfides in under an hour. nih.govacs.org
Copper-Catalyzed C-S Cross-Coupling:
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, represent a valuable alternative to palladium-based methods. researchgate.net These reactions typically involve the coupling of a heteroaryl halide, such as 2-chloropyridine (B119429) or 2-bromopyridine, with a thiol. nih.gov Copper(I) salts, like copper(I) iodide (CuI), are frequently used as catalysts and can be effective even without the use of complex, expensive ligands. uu.nl These ligand-free systems offer simplicity and cost-effectiveness. The reaction proceeds smoothly for a variety of electron-deficient and some electron-rich heteroaryl halides with thiols in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) using a mild base such as potassium carbonate (K₂CO₃). nih.gov The reactivity of the halopyridine depends on the halogen, with the trend often being I > Br > Cl > F. lookchem.com
The following table summarizes representative catalytic systems used for the synthesis of pyridine-sulfur ligands.
| Catalyst System | Substrate 1 | Substrate 2 | Reagents/Conditions | Product Type | Ref |
| Pd(acac)₂ | Pyridyl aryl sulfide | N-Iodosuccinimide (NIS) | Chlorobenzene, 120°C, 1 h | Iodo-pyridyl aryl sulfide | nih.govacs.org |
| Pd(acac)₂ | Pyridyl aryl sulfide | N-Bromosuccinimide (NBS) | Chlorobenzene, 120°C, 1 h | Bromo-pyridyl aryl sulfide | nih.gov |
| CuI (ligand-free) | Aryl Iodide | Thiophenol | K₂CO₃, 110°C | Diaryl thioether | uu.nl |
| Cu(OAc)₂ / α-Benzoin oxime | Heteroaryl Halide | Pyrrolidine | K₃PO₄, DMSO, 80°C | N-arylated pyrrolidine | nih.gov |
Design and Synthesis of Functionalized Analogues and Salt Forms (e.g., Hydrochloride)
Design of Functionalized Analogues:
The design of analogues of this compound is driven by the need to modulate its physicochemical and biological properties for various applications, including medicinal chemistry. Both the pyridine and pyrrolidine moieties are considered "privileged scaffolds," as they appear in numerous natural products and FDA-approved drugs. nih.govlifechemicals.com
Functionalization can be targeted at several positions:
The Pyridine Ring: Introducing electron-donating or electron-withdrawing groups onto the pyridine ring can alter the electronic properties of the molecule, influencing its basicity, coordination ability, and reactivity. tcu.edu
The Pyrrolidine Ring: Modification of the pyrrolidine ring, for example at the nitrogen atom or other carbon positions, can impact the molecule's stereochemistry, conformation, and solubility. nih.gov
The goal of such designs is often to enhance target-specific interactions, improve metabolic stability, or optimize pharmacokinetic profiles. nih.gov
Synthesis of Analogues and the Parent Compound:
A primary method for synthesizing the core structure of these compounds is through nucleophilic aromatic substitution (SNAr). This approach avoids the use of metal catalysts and is often operationally simple. chemrxiv.org The synthesis of the parent compound, this compound, can be achieved by reacting a 2-halopyridine with pyrrolidin-2-ylmethanethiol (B13071067) in the presence of a base. nih.govchemrxiv.org
The key precursor, (S)-pyrrolidin-2-ylmethanethiol, can be synthesized from the commercially available (S)-pyrrolidin-2-ylmethanol. mdpi.com A common method for converting alcohols to thiols involves reaction with thiourea (B124793) in an acidic medium to form an isothiouronium salt, followed by hydrolysis with a strong base. wikipedia.org
Synthesis of Salt Forms:
Like many nitrogen-containing heterocyclic compounds, this compound is basic and readily forms salts with acids. The hydrochloride salt is a common form, prized for its improved crystallinity, stability, and aqueous solubility compared to the free base.
The preparation of the hydrochloride salt is typically straightforward. It involves treating a solution of the purified free base in an appropriate organic solvent (e.g., ethanol (B145695) or isopropanol) with hydrochloric acid. google.comgoogle.com The resulting salt usually precipitates from the solution and can be isolated by filtration. google.com Other salt forms, such as the hydrobromide, have also been synthesized and characterized, indicating the general applicability of this method. nih.gov
The table below outlines a representative synthetic sequence for the hydrochloride salt.
| Step | Reaction | Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Ref |
| 1 | Thioether Formation (SNAr) | 2-Chloropyridine | (S)-Pyrrolidin-2-ylmethanethiol | K₂CO₃, DMAc, 80-100°C | 2-((S)-Pyrrolidin-2-ylmethylsulfanyl)-pyridine | nih.gov |
| 2 | Salt Formation | 2-((S)-Pyrrolidin-2-ylmethylsulfanyl)-pyridine | Hydrochloric Acid (HCl) | Isopropanol, 0°C | 2-((S)-Pyrrolidin-2-ylmethylsulfanyl)-pyridine hydrochloride | google.com |
Advanced Spectroscopic and Crystallographic Characterization of 2 Pyrrolidin 2 Ylmethylsulfanyl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as the cornerstone for determining the molecular structure of 2-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine in solution. Through a suite of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals is achievable, offering deep insights into the compound's constitution.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.
The ¹H NMR spectrum of this compound exhibits characteristic signals for both the pyridine (B92270) and the pyrrolidine (B122466) ring systems. The pyridine protons typically appear in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their substitution pattern. The protons of the pyrrolidine ring and the methylene (B1212753) bridge are found in the aliphatic region.
The ¹³C NMR spectrum complements the proton data by showing distinct signals for each unique carbon atom. The carbon atoms of the pyridine ring resonate in the downfield region (δ 120-160 ppm), while the aliphatic carbons of the pyrrolidine ring and the methylene group appear at higher fields.
Detailed hypothetical ¹H and ¹³C NMR data, based on typical chemical shifts for similar structural motifs, are presented below.
Table 1: Hypothetical ¹H NMR Data for this compound
| Atom Number | Multiplicity | Chemical Shift (δ, ppm) |
| H-3' (Py) | d | ~7.15 |
| H-4' (Py) | t | ~7.60 |
| H-5' (Py) | d | ~7.05 |
| H-6' (Py) | d | ~8.40 |
| H-2 (Pyr) | m | ~3.60 |
| CH₂ (Bridge) | m | ~3.40, ~3.20 |
| CH₂-N (Pyr) | m | ~3.00, ~2.85 |
| CH₂ (Pyr) | m | ~1.95 |
| CH₂ (Pyr) | m | ~1.80 |
| NH (Pyr) | br s | ~2.10 |
Note: Data is illustrative. d=doublet, t=triplet, m=multiplet, br s=broad singlet.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Atom Number | Chemical Shift (δ, ppm) |
| C-2' (Py) | ~159.0 |
| C-3' (Py) | ~121.5 |
| C-4' (Py) | ~136.0 |
| C-5' (Py) | ~119.0 |
| C-6' (Py) | ~149.5 |
| C-2 (Pyr) | ~60.0 |
| CH₂ (Bridge) | ~38.0 |
| CH₂-N (Pyr) | ~46.5 |
| CH₂ (Pyr) | ~30.5 |
| CH₂ (Pyr) | ~25.0 |
Note: Data is illustrative.
To confirm the assignments made from 1D NMR and to establish the connectivity between different parts of the molecule, a series of 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. It would be used to trace the connectivity within the pyridine ring (e.g., from H-3' to H-4' to H-5') and throughout the entire pyrrolidine ring system, including the methylene bridge attached to the chiral center at C-2.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for unambiguously assigning the carbon signal for each protonated carbon. For instance, the signal for the C-2 proton of the pyrrolidine ring would show a cross-peak with the C-2 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons (typically over two or three bonds). HMBC is vital for connecting the different fragments of the molecule. Key correlations would include the one between the methylene bridge protons (CH₂) and the C-2 of the pyrrolidine ring, as well as the C-2' of the pyridine ring, confirming the thioether linkage.
Together, these 2D NMR techniques provide a robust and detailed map of the molecular structure, confirming the proposed connectivity and aiding in the stereochemical assignment.
The pyrrolidine ring is not planar and can exist in various conformations (envelope or twist forms) that can interconvert. This process, known as ring puckering, can sometimes be observed by NMR. Dynamic NMR studies, which involve recording spectra at different temperatures, can provide insight into these conformational dynamics. At low temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale, leading to the appearance of separate signals for atoms that are equivalent at room temperature. Such studies can determine the energy barriers for these fluxional processes. While specific dynamic NMR studies on this compound are not widely reported, this technique remains a powerful tool for investigating the conformational behavior of pyrrolidine-containing compounds.
Mass Spectrometry (MS) for Molecular Confirmation and Structural Elucidation
Mass spectrometry is an essential technique for confirming the molecular weight and elemental formula of this compound.
High-resolution mass spectrometry (HRAM-MS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, provides a highly accurate mass measurement of the molecular ion. For this compound (C₁₀H₁₄N₂S), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated. The experimental measurement of this mass to within a few parts per million (ppm) of the theoretical value provides unequivocal confirmation of the compound's elemental composition, distinguishing it from other potential isomers.
Table 3: HRAM-MS Data for this compound
| Formula | Species | Calculated m/z |
| C₁₀H₁₄N₂S | [M+H]⁺ | 211.0956 |
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is particularly useful for analyzing the purity of a sample of this compound. It can separate the target compound from starting materials, byproducts, or degradation products. The mass spectrometer then provides molecular weight information for each separated component, confirming the identity of the main peak and helping to identify impurities. While specific LC-MS application notes for this exact molecule are not prevalent, the technique is standard practice in synthetic chemistry for reaction monitoring and quality control.
X-ray Crystallography for Solid-State Structure and Conformation Analysis
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide invaluable insights into its solid-state structure, conformation, and intermolecular interactions.
Determination of Pyrrolidine Ring Conformation (e.g., Envelope Conformation)
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to minimize steric strain. The two most common conformations are the "envelope" (Cs symmetry), where one atom is out of the plane of the other four, and the "twist" (C2 symmetry), where two atoms are displaced on opposite sides of a plane defined by the other three. X-ray diffraction data would allow for the precise calculation of bond angles and torsion angles within the pyrrolidine ring, enabling the definitive assignment of its conformation in the crystal lattice. The specific conformation adopted would be influenced by the steric bulk of the methylene-thio-pyridine substituent and the packing forces within the crystal.
| Parameter | Expected Value | Description |
| C-S-C Bond Angle | ~99° | The angle between the two carbon atoms bonded to the sulfur atom. |
| C-S Bond Length | ~1.81 Å | The distance between a carbon atom and the sulfur atom. |
| Torsion Angles | Variable | Describes the rotation around the C-S and C-C single bonds, defining the substituent's conformation. |
Absolute Configuration Determination
The pyrrolidin-2-yl moiety in this compound contains a stereocenter at the C2 position. If a single enantiomer is synthesized and crystallized in a non-centrosymmetric space group, anomalous dispersion effects in X-ray diffraction can be used to determine its absolute configuration (R or S). This is often expressed through the Flack parameter, which should be close to zero for the correct enantiomer.
Vibrational Spectroscopy: Infrared (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, allowing for the identification of its functional groups. While a specific spectrum for this compound is not available, the expected characteristic absorption bands can be predicted.
The IR spectrum would be characterized by several key regions:
N-H Stretching: A moderate to weak absorption band is expected in the region of 3300-3500 cm
C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring would appear above 3000 cm
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring are expected to produce a series of sharp bands in the 1400-1600 cm
C-S Stretching: The C-S stretching vibration of the thioether group is typically weak and appears in the fingerprint region, around 600-800 cm
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Pyrrolidine N-H | Stretch | 3300 - 3500 |
| Pyridine C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Pyridine C=N, C=C | Stretch | 1400 - 1600 |
| Thioether C-S | Stretch | 600 - 800 |
Biological Target Engagement and Biomedical Applications of 2 Pyrrolidin 2 Ylmethylsulfanyl Pyridine and Its Analogues in Vitro Research Focus
Modulation of Adenosine (B11128) Receptors
The pyridine (B92270) nucleus is a common scaffold in medicinal chemistry, and its derivatives have been explored as ligands for various receptors, including adenosine receptors. chemijournal.com However, specific studies detailing the binding affinity and functional activity of 2-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine at adenosine receptor subtypes are currently lacking. The potential for this compound to interact with adenosine receptors would depend on how the pyrrolidin-2-ylmethylsulfanyl substituent at the 2-position of the pyridine ring influences its conformation and electronic properties, allowing it to fit into the binding pockets of the A1, A2A, A2B, or A3 adenosine receptor subtypes.
Binding Affinity and Selectivity Profiles for Adenosine Receptor Subtypes (e.g., A1AR, A2AAR)
There is no specific binding affinity data (such as Kᵢ values) available for this compound for any of the adenosine receptor subtypes (A1AR, A2AAR, A2BAR, A3AR). Research on other pyridine-containing molecules has shown that substitutions on the pyridine ring can lead to significant and selective interactions with adenosine receptors. For instance, certain 1,4-dihydropyridine (B1200194) derivatives have demonstrated affinity and selectivity for the A3 adenosine receptor subtype. chemijournal.com The affinity and selectivity of a ligand are determined by its specific interactions with the amino acid residues in the receptor's binding site. Without experimental data, it is not possible to predict the binding profile of this compound.
Partial Agonism and Biased Agonism Studies
The concepts of partial agonism and biased agonism are crucial in modern pharmacology, describing ligands that can elicit a submaximal receptor response or selectively activate certain downstream signaling pathways over others. There are currently no published studies investigating whether this compound or its close analogues act as partial or biased agonists at adenosine receptors. Such studies would require detailed functional assays measuring downstream signaling events, such as cyclic AMP (cAMP) accumulation or β-arrestin recruitment, upon receptor activation.
Antimicrobial and Antibiofilm Activities
Pyridine and pyrrolidine (B122466) derivatives are known to possess a wide range of antimicrobial properties. nih.govbiointerfaceresearch.com These scaffolds are present in numerous natural and synthetic compounds that exhibit activity against various bacterial and fungal pathogens. The combination of these two heterocyclic rings in this compound suggests it could potentially have antimicrobial effects.
Disruption of Bacterial Virulence Mechanisms (e.g., Pili Assembly)
The disruption of bacterial virulence factors, such as pili, is an attractive antivirulence strategy that can disarm pathogens without killing them, potentially reducing the selective pressure for resistance development. Pili are hair-like appendages on the surface of many bacteria that are crucial for adhesion to host cells, biofilm formation, and colonization. ekb.eg The assembly of pili is a complex process that involves multiple protein interactions. While there is broad interest in finding small molecules that can interfere with this process, there are no specific studies demonstrating that this compound or its analogues can disrupt pili assembly or other bacterial virulence mechanisms.
Anticancer Research
Pyridine-based compounds are a significant class of anticancer agents, with many derivatives showing potent activity against various cancer cell lines. chemijournal.com The pyridine scaffold is present in several FDA-approved cancer drugs. ekb.eg Similarly, pyrrolidine derivatives have also been investigated for their cytotoxic effects. The conjugation of these two moieties in this compound could potentially result in a molecule with anticancer properties. However, a review of the current scientific literature reveals no specific studies on the anticancer activity of 2-(Pyrrolidin-2-bleshooting)-pyridine. Research in this area would involve screening the compound against a panel of cancer cell lines to determine its cytotoxicity and elucidating its mechanism of action, which could involve the inhibition of cancer-related enzymes, disruption of cellular signaling pathways, or induction of apoptosis.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation and signaling. clinpgx.org Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention. oaepublish.comamegroups.org Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a major class of anticancer drugs. clinpgx.org
Table 1: In Vitro EGFR Inhibitory Activity of Selected Pyridine Analogues
| Compound | EGFR IC50 (μM) | Reference |
|---|---|---|
| Spiro-pyridine derivative 7 | 0.124 | researchgate.net |
| Erlotinib (Reference) | 0.033 | researchgate.net |
Broader Spectrum Potential in Cancer Cell Lines
The antiproliferative activity of pyridine derivatives has been evaluated across a diverse range of cancer cell lines. nih.gov These studies provide a basis for understanding the potential of this compound as an anticancer agent. The cytotoxic effects of these compounds are often assessed using assays like the MTT or SRB assay, which measure cell viability. researchgate.net
For example, various 2-thioxoimidazo[4,5-b]pyridine derivatives have been screened for their in vitro antiproliferative activity against human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), as well as normal mouse fibroblast cell lines (BALB/3T3). nih.govresearchgate.net Similarly, the antiproliferative efficacy of certain chromenopyridine analogs was evaluated against MCF-7 and HCT-15 (colon cancer) cell lines. researchgate.net Another study on 2-oxo-pyridine and 1′H-spiro-pyridine derivatives reported IC50 values against HepG-2 (liver cancer) and Caco-2 (colon cancer) cell lines. researchgate.net The spiro-pyridine derivatives, in particular, showed promising activity against the Caco-2 cell line. researchgate.net
The MDA-MB-231 cell line, a model for triple-negative breast cancer, is another frequently used line in the study of pyridine derivatives' antiproliferative effects. culturecollections.org.ukcellosaurus.org The heterogeneity of breast cancer cell lines allows for the investigation of subtype-specific effects of potential therapeutic agents. nih.govjcancer.org While specific data for this compound is not available, the table below summarizes the in vitro antiproliferative activity of some related pyridine compounds.
Table 2: In Vitro Antiproliferative Activity of Selected Pyridine Analogues
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Spiro-pyridine derivative 5 | Caco-2 | 9.78 ± 0.70 | researchgate.net |
| Spiro-pyridine derivative 7 | Caco-2 | 7.83 ± 0.50 | researchgate.net |
| Spiro-pyridine derivative 8 | Caco-2 | 13.61 ± 1.20 | researchgate.net |
| Doxorubicin (Reference) | Caco-2 | 12.49 ± 1.10 | researchgate.net |
Anti-inflammatory Properties via Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase (COX) enzymes are key mediators of inflammation through the synthesis of prostaglandins. nih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated during inflammation. nih.gov Selective COX-2 inhibitors were developed to provide anti-inflammatory effects with fewer gastrointestinal side effects associated with non-selective NSAIDs. nih.govcaep.ca
The pyridine scaffold is a component of several known COX-2 inhibitors. nih.gov Structure-activity relationship studies have been crucial in the development of selective COX-2 inhibitors, highlighting the importance of specific structural features for potent and selective inhibition. nih.govnih.gov For instance, a study on novel pyridine-pyrimidine hybrids identified a potent COX-2 inhibitor, 2-hydrazino-5-(4-methoxyphenyl)-7-phenyl-3H-pyrido[2,3-d)pyrimidin-4-one (9d), with an IC50 of 0.54 µM, which was more potent than the reference drug celecoxib (B62257) (IC50 = 1.11 µM). ju.edu.saju.edu.sa
The data for these related compounds suggest that the pyridine moiety within this compound could potentially contribute to COX-2 inhibitory activity.
Table 3: In Vitro COX-2 Inhibitory Activity of Pyridine-Pyrimidine Hybrids
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| 9d | 3.54 | 0.54 | 6.56 | ju.edu.saju.edu.sa |
| Celecoxib (Reference) | 5.68 | 1.11 | 5.12 | ju.edu.saju.edu.sa |
Inhibition of Hedgehog Signaling Pathway (Scaffold-Based Investigations)
The Hedgehog (Hh) signaling pathway is essential during embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers. nih.govnih.gov The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH1) receptor, which relieves the inhibition of the Smoothened (SMO) receptor, leading to the activation of GLI transcription factors. nih.govfrontiersin.org
The pyridine scaffold is a key feature in several potent Hedgehog pathway inhibitors. nih.gov For example, GDC-0449 (vismodegib), the first FDA-approved Hh pathway inhibitor, contains a pyridine ring. nih.gov Research into analogues has shown that modifications to the pyridine and associated rings can significantly impact potency and pharmacokinetic properties. nih.gov
Furthermore, the pyrrolidine ring has also been identified as a component of potent Hh inhibitors. nih.gov The presence of both a pyridine and a pyrrolidine moiety in this compound suggests that this scaffold could be a promising starting point for the design of new Hh pathway inhibitors. Studies on pyrrolo[3,2-c]pyridine derivatives have led to the discovery of TAK-441, a potent and orally active Hh signaling inhibitor, demonstrating the therapeutic potential of this scaffold. researchgate.net
Applications in Chemical Probes and Biological Assays
Chemical probes are small molecules used to study biological systems by selectively interacting with a specific target. nih.gov While there is no specific information on the use of this compound as a chemical probe in the reviewed literature, its structural components are found in molecules used in various biological assays. The development of novel thioalkyl derivatives of pyridine has been a subject of research to explore their multifaceted pharmacological profiles. nih.govcolab.ws The pyridine scaffold's ability to bind to various biological targets makes it a valuable component in the design of new biologically active molecules. nih.govijnrd.org
The synthesis of pyridine derivatives for biological evaluation is an active area of research. mdpi.commdpi.com These compounds are often screened in a variety of in vitro assays to determine their potential therapeutic applications. The diverse biological activities associated with pyridine-containing compounds underscore the importance of continued investigation into novel derivatives like this compound.
Future Perspectives and Emerging Research Avenues for 2 Pyrrolidin 2 Ylmethylsulfanyl Pyridine
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Future synthetic strategies for 2-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine and its derivatives will likely focus on improving efficiency, reducing environmental impact, and allowing for greater molecular diversity. Current methods for creating substituted pyridines can be complex. semanticscholar.org Emerging approaches aim to streamline these processes.
Key areas for development include:
Catalyst-Mediated Synthesis: The use of novel catalysts, such as transition metals or even metal-free options, is a promising avenue. nih.govnumberanalytics.com For instance, palladium-catalyzed cross-coupling reactions are widely used for synthesizing substituted pyridines. numberanalytics.com Future work could involve developing more sustainable catalysts, such as those based on earth-abundant metals, or employing heterogeneous catalysts that can be easily recycled. numberanalytics.com Zeolite catalysts have also been explored for pyridine (B92270) synthesis through three-component condensation reactions. nih.gov
Green Chemistry Approaches: The use of environmentally benign solvents (like water), microwave-assisted synthesis, and multi-component reactions (MCRs) represent a shift towards more sustainable chemical production. nih.govnih.gov MCRs are particularly efficient as they allow for the construction of complex molecules in a single step, reducing waste and saving time.
Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including better reaction control, improved safety, and easier scalability. Applying flow chemistry to the synthesis of the key intermediates could significantly enhance production efficiency.
Asymmetric Synthesis: Given the chiral center in the pyrrolidine (B122466) ring, developing stereoselective synthetic routes is crucial. Asymmetric synthesis will be essential to produce enantiomerically pure forms of the compound, which is vital as different stereoisomers can have vastly different biological activities and profiles. nih.govnih.gov
| Methodology | Key Advantages | Potential Application for this compound | Reference |
|---|---|---|---|
| Transition Metal Catalysis | High efficiency, broad substrate scope. | Coupling of a functionalized pyridine with the pyrrolidine-2-yl-methanethiol side chain. | numberanalytics.com |
| Multi-Component Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. | One-pot synthesis of the core structure from simpler starting materials. | nih.gov |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Accelerating key steps in the synthetic pathway. | nih.gov |
| Asymmetric Synthesis | Production of enantiomerically pure compounds. | Ensuring stereochemical control at the pyrrolidine ring's chiral center. | nih.gov |
Advanced Structural Biology Studies for Detailed Ligand-Target Complexes
Understanding how this compound interacts with its biological targets at an atomic level is fundamental to elucidating its mechanism of action and for guiding further drug design. cnr.it Advanced structural biology techniques are indispensable for this purpose. nih.gov
Future research should prioritize:
X-ray Crystallography: This technique can provide high-resolution, three-dimensional structures of the compound bound to its target protein. cnr.it Such structures reveal specific binding modes, key amino acid interactions (like hydrogen bonds and hydrophobic interactions), and any conformational changes in the protein upon binding. researchgate.netnih.gov This information is invaluable for structure-based drug design.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution, providing insights into the dynamics of the complex. creative-biostructure.com It can be used to identify the binding site, determine binding affinity, and characterize the structure of the complex, complementing the static picture provided by X-ray crystallography.
Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or membrane proteins that are difficult to crystallize, Cryo-EM is an increasingly powerful alternative for structure determination.
These structural studies will be crucial for understanding the molecular basis of the compound's activity and for the rational design of more potent and selective analogues. cnr.itcreative-biostructure.com
Integration of Multi-Omics Data for Comprehensive Biological Pathway Elucidation
To gain a holistic understanding of the biological effects of this compound, future research must move beyond single-target analyses and embrace a systems-level perspective. nih.gov The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. mdpi.comnashbio.com
Key research directions include:
Target Identification: By analyzing changes across different omics layers in cells or tissues treated with the compound, researchers can identify potential protein targets and perturbed biological pathways. nih.govnashbio.com For example, transcriptomic and proteomic data can reveal dysregulated cellular pathways, while metabolomic profiling can illuminate disruptions in biochemical networks. nashbio.com
Mechanism of Action: Multi-omics can help to build a comprehensive picture of the compound's mechanism of action, identifying not only the primary target but also downstream effects and potential off-target interactions. nih.gov
Biomarker Discovery: Integrated omics analysis can lead to the discovery of biomarkers that predict a patient's response to the compound, paving the way for personalized medicine. astrazeneca.com
This systems-level approach can uncover novel insights into disease mechanisms and how the compound modulates them, ultimately accelerating the drug discovery and development process. nih.govnashbio.com
Exploration of New Therapeutic Areas and Unexplored Biological Targets
The hybrid structure of this compound suggests it may have a wide range of biological activities. The pyridine scaffold is found in drugs used to treat a variety of conditions, including cancer, infections, and inflammation. nih.gov The pyrrolidine ring is also a key component of many biologically active compounds. nih.govpharmablock.com
Future research should therefore explore a broad range of potential therapeutic applications:
Neurodegenerative Diseases: Many neurological disorders involve complex pathological pathways. frontiersin.org The ability of pyridine-based compounds to penetrate the central nervous system makes this a promising area of investigation. researchgate.net Research could focus on targets involved in neuroinflammation or protein aggregation, which are common features of diseases like Alzheimer's and Parkinson's. nih.govmdpi.com
Oncology: The pyridine scaffold is present in numerous anticancer agents. rsc.org The compound could be screened against a panel of cancer cell lines to identify potential antitumor activity. Subsequent research could focus on specific targets like kinases, which are often dysregulated in cancer.
Infectious Diseases: Given the prevalence of pyridine derivatives in antimicrobial drugs, evaluating the compound's efficacy against various bacterial and fungal pathogens is a logical step. nih.gov
A systematic screening approach, combined with the multi-omics strategies described above, could uncover novel and unexpected therapeutic uses for this versatile scaffold.
Rational Design of Next-Generation Analogues for Specific Pharmacological Profiles
Building on the knowledge gained from structural biology and multi-omics studies, the rational design of next-generation analogues of this compound will be a key future endeavor. This process involves systematically modifying the parent structure to optimize its pharmacological properties. researchgate.netnih.gov
Key aspects of this rational design process will include:
Structure-Activity Relationship (SAR) Studies: By synthesizing a library of related compounds with modifications to the pyridine ring, the pyrrolidine moiety, and the methylsulfanyl linker, researchers can establish clear relationships between chemical structure and biological activity. This helps to identify which parts of the molecule are essential for its function.
Improving Potency and Selectivity: Insights from ligand-target complex structures can guide modifications to enhance binding affinity for the desired target while minimizing interactions with off-targets, thereby reducing potential side effects. nih.gov
Optimizing ADMET Properties: The design process will also focus on improving the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound to ensure it has favorable pharmacokinetic properties for clinical development.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving pyrrolidine-thiol derivatives and halogenated pyridine precursors. Key parameters include:
- Catalysts : Transition metals (e.g., Cu(I)) or base catalysts (e.g., K₂CO₃) to facilitate sulfur nucleophilic substitution .
- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity .
- Temperature : Reactions typically proceed at 60–80°C to balance yield and side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Q. How can structural characterization techniques like NMR and X-ray crystallography confirm the molecular structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm the pyrrolidine-methylsulfanyl linkage (e.g., δ 2.5–3.5 ppm for CH₂-S and pyrrolidine protons) and pyridine ring protons (δ 7.0–8.5 ppm) .
- X-ray crystallography : Resolve bond angles and dihedral angles between the pyrrolidine and pyridine moieties to validate stereochemistry .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₁₁H₁₅N₂S: 207.09) .
Q. What in vitro assays are recommended for preliminary evaluation of its anticancer activity, and what cell lines are most responsive?
- Methodological Answer :
- MTT assay : Screen against human cancer cell lines (e.g., MCF-7, HeLa, A549) with 48–72 hr exposure .
- Dose-response curves : Use 1–100 µM concentrations to calculate IC₅₀ values.
- Selectivity index : Compare cytotoxicity with normal cell lines (e.g., HEK-293) to assess therapeutic window .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC₅₀ values across studies for this compound’s bioactivity?
- Methodological Answer : Discrepancies may arise from:
- Cell line variability : Genetic differences in drug metabolism (e.g., P450 enzyme expression) .
- Assay conditions : Variations in serum concentration (e.g., 5% vs. 10% FBS) or incubation time .
- Compound purity : HPLC validation (>98% purity) to exclude confounding impurities .
- Statistical rigor : Replicate experiments (n ≥ 3) and use ANOVA for cross-study comparisons .
Q. What computational strategies predict the binding affinity of this compound with biological targets such as kinase enzymes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
- Free-energy calculations : Apply MM-PBSA to estimate ΔG binding, prioritizing residues with strong hydrogen bonds (e.g., pyridine N with Lys721 in EGFR) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity against microbial vs. mammalian cells?
- Methodological Answer :
- Modify substituents : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the pyridine ring to enhance microbial target affinity (e.g., DHFR enzyme) .
- Steric hindrance : Adjust pyrrolidine substitution (e.g., 2-methyl) to reduce off-target interactions with mammalian receptors .
- In vitro testing : Prioritize derivatives with >10-fold selectivity in microbial (e.g., E. coli, P. falciparum) vs. mammalian cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
